Carpesiolin
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Overview
Description
Carpesiolin is a sesquiterpene lactonethat is 2,3-dihydroaromaticin substituted by an alpha-hydroxy group at position 6. It has been isolated from the aerial parts of Inula hupehensis. It has a role as a metabolite, an anti-inflammatory agent and a plant metabolite. It is a gamma-lactone, a cyclic ketone, an organic heterotricyclic compound, a sesquiterpene lactone and a secondary alcohol.
Scientific Research Applications
Total Synthesis and Chemical Structure
- The total synthesis of (±)-carpesiolin has been achieved using a new and general synthetic route to helenanolide sesquiterpenes. This process includes the stereocontrolled introduction of a specific methyl group and conversion to a perhydroazulenone via a regiospecific ring expansion reaction (Nagao et al., 1981).
- Another study reported a total synthesis of (±)-carpesiolin starting from hydroazulenone, a key intermediate of helenanolide synthesis. This study helped confirm the structure of carpesiolin through chemical and spectroscopic evidence (Nagao et al., 1983).
Ethnopharmacological Relevance
- The genus Carpesium, from which carpesiolin is derived, has been used in traditional Chinese, Korean, and Japanese medicines. The antipyretic, antimalarial, haemostatic, anti-inflammatory, and detoxifying properties of their extracts have been utilized in the treatment of various diseases (Zhang et al., 2015).
Pharmacological Potential
- Research has identified about 50 active compounds within the genus Carpesium, including carpesiolin, which show potential therapeutic effects in the treatment of cancer, inflammatory diseases, and parasitosis. However, more pharmacological experiments are needed to test these compounds further (Zhang et al., 2015).
- Cytotoxic sesquiterpene lactones, including carpesiolin, have been isolated from Carpesium abrotanoides and have shown significant cytotoxic activity against various tumor cell lines, suggesting potential in cancer treatment (Lee et al., 2002).
Chemical Studies
- Studies on compounds related to carpesiolin, such as mass spectra analysis, have provided insights into the chemical structure and potential biological activities of these compounds (Plugar' et al., 1993).
properties
Product Name |
Carpesiolin |
---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(3aS,5R,5aS,8aR,9S,9aS)-9-hydroxy-5,8a-dimethyl-1-methylidene-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,7-b]furan-2,8-dione |
InChI |
InChI=1S/C15H20O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h7,9-10,12-13,17H,2,4-6H2,1,3H3/t7-,9+,10+,12-,13+,15+/m1/s1 |
InChI Key |
IOUNDPHKKPZPKB-GSNHZRAGSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@H]([C@@H]([C@]3([C@H]1CCC3=O)C)O)C(=C)C(=O)O2 |
SMILES |
CC1CC2C(C(C3(C1CCC3=O)C)O)C(=C)C(=O)O2 |
Canonical SMILES |
CC1CC2C(C(C3(C1CCC3=O)C)O)C(=C)C(=O)O2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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